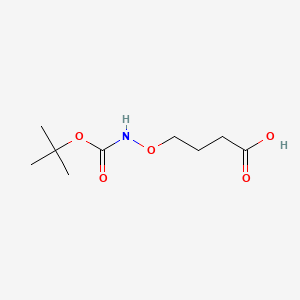
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid” often involves the use of tert-butoxycarbonyl-protected amino acids . For instance, a chiral catalyst was added to a toluene solution, followed by SM1, triethylamine, and methanol solvent. The reaction was carried out at 55°C for 12 hours under pressure .Wissenschaftliche Forschungsanwendungen
Use in Peptide Synthesis
The compound is used in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group used in the synthesis of peptides . The Boc group prevents unwanted side reactions, allowing for the selective synthesis of the desired peptide .
Use in Amino Acid Ionic Liquids
The compound is used in the preparation of amino acid ionic liquids (AAILs). These are a type of room-temperature ionic liquid that have been used in peptide synthesis as synthetic support, cleavage reagent, and solvents . The Boc group protects the reactive side chain and N-terminus of the amino acids, making the AAILs efficient reactants and reaction media in organic synthesis .
Use in Dipeptide Synthesis
The compound has been used in dipeptide synthesis. A study showed that Boc-protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Use in Organic Synthesis
The compound is used in organic synthesis. The Boc group is a common protecting group used in organic synthesis. It is used to protect amino groups in the synthesis of various organic compounds .
Use in the Synthesis of Boc Derivatives
The compound is used in the synthesis of Boc derivatives of amino acids. A study showed that the yield of the desired product can be optimized by adjusting the conditions of the reactions .
Use in the Recycling of Ionic Liquids
The compound has been used in the recycling of ionic liquids. A recovery test indicated that the [emim][Boc-Ala] can be recycled at least four times in the model reaction .
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-14-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBBAQNKNZSNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

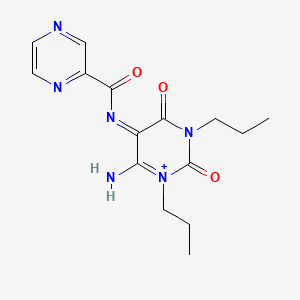
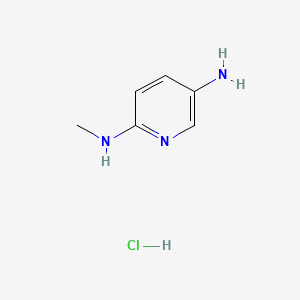


![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)
![4-Isoxazolecarboxylicacid,5-[4-(1,1-dimethylethyl)phenyl]-3-methyl-,ethylester(9CI)](/img/no-structure.png)
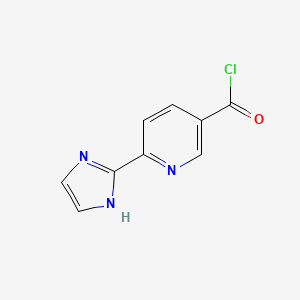

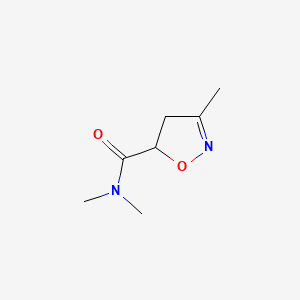

![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)
